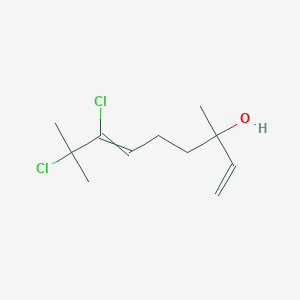
7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol is an organic compound with the molecular formula C11H20O It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a nonadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol typically involves the chlorination of a suitable precursor, such as 3,8-dimethylnona-1,6-diene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the initial formation of the nonadiene backbone, followed by selective chlorination and subsequent purification steps to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the double bonds to single bonds.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 7,8-dichloro-3,8-dimethylnona-1,6-dien-3-one.
Reduction: Formation of 3,8-dimethylnona-1,6-diene.
Substitution: Formation of 7,8-dihydroxy-3,8-dimethylnona-1,6-dien-3-ol or 7,8-diamino-3,8-dimethylnona-1,6-dien-3-ol.
Applications De Recherche Scientifique
7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethylnona-1,6-dien-3-ol: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
4,8-Dimethylnona-1,3,7-triene: Has a different arrangement of double bonds, leading to distinct chemical properties.
Linalool: A structurally related compound with different functional groups, commonly used in fragrances and flavorings.
Uniqueness
7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol is unique due to the presence of chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
92214-44-3 |
|---|---|
Formule moléculaire |
C11H18Cl2O |
Poids moléculaire |
237.16 g/mol |
Nom IUPAC |
7,8-dichloro-3,8-dimethylnona-1,6-dien-3-ol |
InChI |
InChI=1S/C11H18Cl2O/c1-5-11(4,14)8-6-7-9(12)10(2,3)13/h5,7,14H,1,6,8H2,2-4H3 |
Clé InChI |
WWHPVVGQGGFCLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=CCCC(C)(C=C)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)


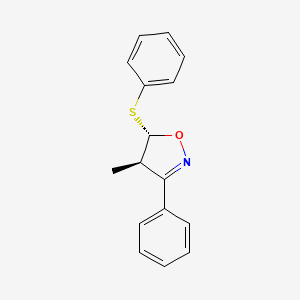
![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)
![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)
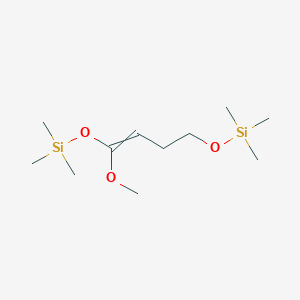
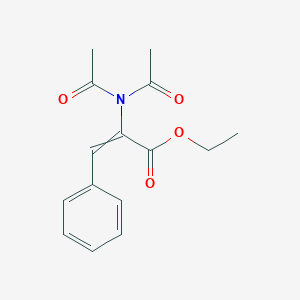
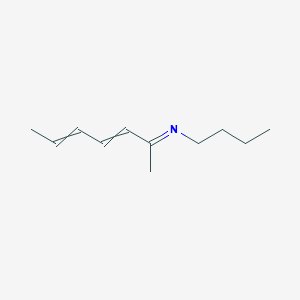
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)

![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)
